N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
The compound (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The formamido group is introduced through an amidation reaction, often using formic acid derivatives and amines.
Coupling reactions: The final step involves coupling the furan and phenyl rings with the formamido group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the formamido group or the bromine atom, resulting in the formation of amines or debrominated products.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or debrominated products.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutics: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE shares similarities with other furan-based compounds and brominated aromatic compounds.
Uniqueness
Structural Complexity: The combination of furan, bromophenyl, and formamido groups in a single molecule is relatively unique, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25BrN2O3 |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25BrN2O3/c1-16-5-7-18(8-6-16)23(29)27-21(24(30)28-25(2,3)4)15-20-13-14-22(31-20)17-9-11-19(26)12-10-17/h5-15H,1-4H3,(H,27,29)(H,28,30)/b21-15- |
InChI Key |
RXPAIJXUFXALMR-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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